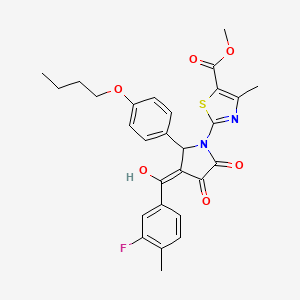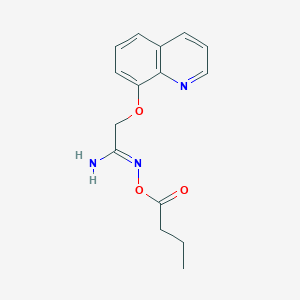
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through a butyryloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 8-hydroxyquinoline, undergoes a bromination reaction to form 5,7-dibromo-8-hydroxyquinoline.
Substitution Reaction: The brominated quinoline derivative is then reacted with butyric anhydride to introduce the butyryloxy group.
Formation of Acetimidamide: The final step involves the reaction of the butyryloxy-quinoline derivative with an appropriate amidine reagent to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to the quinoline moiety.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets:
Molecular Targets: The quinoline moiety can intercalate with DNA, disrupting its function.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(quinolin-8-yloxy)butanimidamide .
- (Quinolin-8-yloxy)-acetic acid ethyl ester, hydrobromide .
- 4-(Quinolin-8-yloxy)-butyric acid .
Uniqueness
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] butanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-5-14(19)21-18-13(16)10-20-12-8-3-6-11-7-4-9-17-15(11)12/h3-4,6-9H,2,5,10H2,1H3,(H2,16,18) |
InChI Key |
ZCGCGVXALPCGHQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



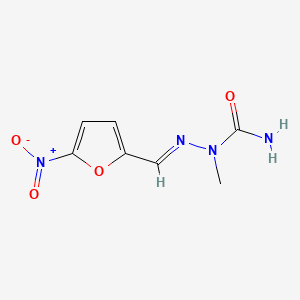
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
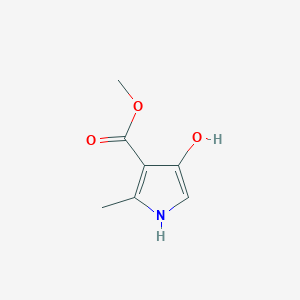
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
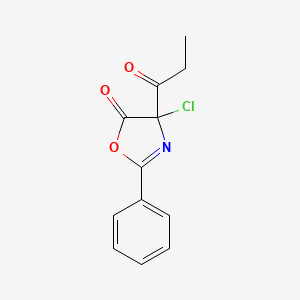
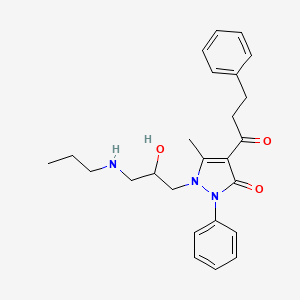
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
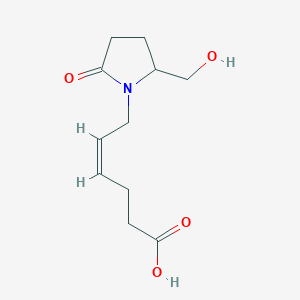

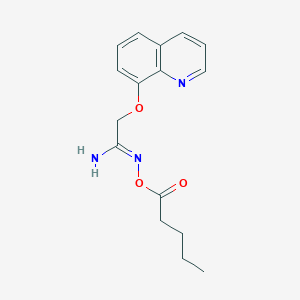
![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
